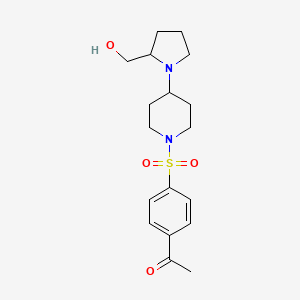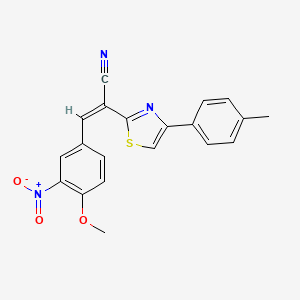
(Z)-3-(4-methoxy-3-nitrophenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-3-(4-methoxy-3-nitrophenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile is a chemical compound that has been studied for its potential therapeutic applications. It is a member of the thiazole family, which has been shown to have a variety of biological activities.
Scientific Research Applications
Photonic Applications
(Z)-2-(4-nitrophenyl)-3-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acrylonitrile, a compound similar in structure to the one inquired, demonstrates potential in photonic applications. It exhibits photoinduced birefringence (PIB) when doped into polymer matrices like poly(methyl methacrylate), suggesting potential use in optical switchers and other photonic devices (Szukalski et al., 2015).
Antispasmodic Activities
Derivatives of 2-(1,2-benzisoxazol-3-yl)-3-[[omega-(dialkylamino)alkoxy]phenyl]acrylonitrile, which resemble the target compound, have shown potent antispasmodic activities in both in vitro and in vivo studies. This indicates potential therapeutic applications in treating conditions associated with spasms or muscular contractions (Naruto et al., 1982).
Cytotoxic Activities
Related 2-phenylacrylnitriles, with a similar cyanide moiety to the target compound, have been identified as potent broad-spectrum cytotoxic agents. Such compounds could be valuable in the development of new chemotherapeutic agents (Tarleton et al., 2012).
Acetylcholinesterase Inhibition
(Z)-acrylonitrile analogues, like the compound of interest, have been synthesized and tested for acetylcholinesterase (AChE) inhibition. Specific derivatives showed strong inhibition, suggesting their potential application in treating diseases like Alzheimer's (Parveen et al., 2014).
Photophysical Properties
Similar acrylonitrile derivatives, particularly those containing thiophene moieties, have been studied for their photophysical properties. These compounds exhibit interesting photoluminescent behaviors, which could be harnessed in the development of new materials for electronic and optical applications (Fang & Yu, 2009).
Corrosion Inhibition
Compounds like (E)-3-phenyl-2-(1H-tetrazole-5-yl)acrylonitrile have demonstrated effective corrosion inhibition on mild steel in acidic environments. This suggests possible applications of similar acrylonitrile derivatives in industrial processes where corrosion resistance is crucial (Verma et al., 2016).
Fungicidal Activity
Thiazolylacrylonitriles, similar in structure to the target compound, have exhibited significant fungicidal activities against various pathogens. This property highlights their potential in developing new agricultural fungicides or antifungal agents (Shen De-long, 2010).
Molecular Docking and Quantum Chemical Calculations
Molecular docking and quantum chemical calculations of compounds structurally related to the target molecule have been performed to predict biological effects and interaction with target molecules. This can guide the design of drugs with specific molecular targets (Viji et al., 2020).
Nonlinear Optical Limiting
Donor-acceptor substituted thiophene dyes, structurally akin to the target compound, have shown enhanced nonlinear optical limiting. This indicates potential applications in photonic devices for protecting human eyes and optical sensors (Anandan et al., 2018).
properties
IUPAC Name |
(Z)-3-(4-methoxy-3-nitrophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S/c1-13-3-6-15(7-4-13)17-12-27-20(22-17)16(11-21)9-14-5-8-19(26-2)18(10-14)23(24)25/h3-10,12H,1-2H3/b16-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDYLLFQDDVESY-SXGWCWSVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C=C3)OC)[N+](=O)[O-])C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC(=C(C=C3)OC)[N+](=O)[O-])/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(4-methoxy-3-nitrophenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methoxybenzamide](/img/structure/B2378725.png)
![2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2378726.png)
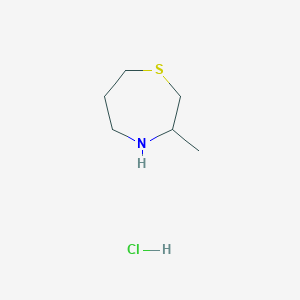
![N-(4-chloro-2-fluorophenyl)-2-[1-[(4-methylpiperidin-1-yl)carbonyl]-3,4-dihydroisoquinolin-2(1H)-yl]acetamide](/img/structure/B2378731.png)
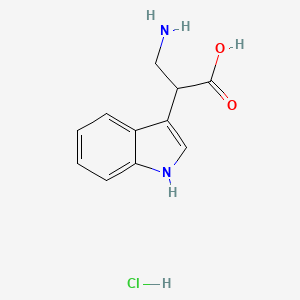
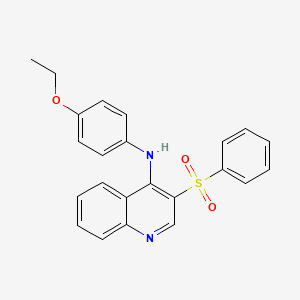
![4-ethoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2378734.png)
![2-Amino-3-[(2,5-dichlorothiophen-3-yl)sulfonylamino]propanoic acid;hydrochloride](/img/structure/B2378735.png)
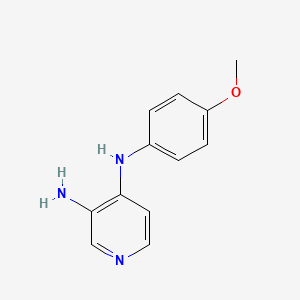
![ethyl 3-cyano-2-(2-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2378737.png)
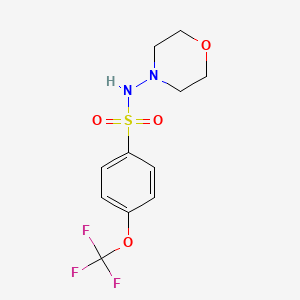
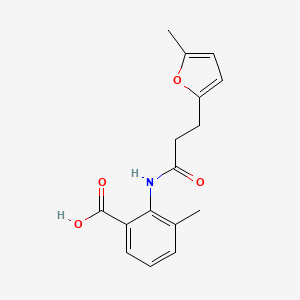
![4-[2-(Chloromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]morpholine](/img/structure/B2378744.png)
